molecular formula C13H24O B3032908 1-Cyclopentyloctan-1-one CAS No. 62444-53-5

1-Cyclopentyloctan-1-one

Cat. No.: B3032908
CAS No.: 62444-53-5
M. Wt: 196.33 g/mol
InChI Key: MRBKZVGREYJKDO-UHFFFAOYSA-N
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Description

1-Cyclopentyloctan-1-one is an organic compound with the molecular formula C13H24O It is a ketone featuring a cyclopentyl group attached to an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyloctan-1-one can be synthesized through several methods. One common approach involves the cycloalkylation of octanone with cyclopentyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopentyl group on the octanone backbone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyloctan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives.

Scientific Research Applications

1-Cyclopentyloctan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyloctan-1-one involves its interaction with various molecular targets. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The cyclopentyl group may influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic pathways .

Comparison with Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentyl group.

    Octan-2-one: An octanone without the cyclopentyl group.

    Cyclohexanone: A ketone with a cyclohexyl group instead of cyclopentyl.

Uniqueness: 1-Cyclopentyloctan-1-one is unique due to the combination of a cyclopentyl group and an octanone chain, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

1-cyclopentyloctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBKZVGREYJKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365055
Record name 1-cyclopentyloctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62444-53-5
Record name 1-cyclopentyloctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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